N-{4-[(2-iodophenyl)sulfamoyl]phenyl}acetamide
Description
N-{4-[(2-Iodophenyl)sulfamoyl]phenyl}acetamide is a sulfonamide-containing acetamide derivative featuring a 2-iodophenyl substituent on the sulfamoyl group. This compound belongs to a class of molecules designed to exploit sulfonamide pharmacophores for diverse biological applications, including enzyme inhibition and anticancer activity.
Properties
IUPAC Name |
N-[4-[(2-iodophenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O3S/c1-10(18)16-11-6-8-12(9-7-11)21(19,20)17-14-5-3-2-4-13(14)15/h2-9,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNFIHCXJHJBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-iodophenyl)sulfamoyl]phenyl}acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2-iodoaniline with chlorosulfonic acid to form 2-iodophenylsulfonamide.
Coupling Reaction: The 2-iodophenylsulfonamide is then coupled with 4-aminophenylacetamide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-iodophenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfamoyl group.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetamides, while hydrolysis can produce amines and carboxylic acids.
Scientific Research Applications
N-{4-[(2-iodophenyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: The compound’s sulfonamide moiety makes it a candidate for the development of new pharmaceuticals, particularly as antimicrobial or anti-inflammatory agents.
Industry: In industrial applications, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{4-[(2-iodophenyl)sulfamoyl]phenyl}acetamide is primarily related to its ability to interact with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Core Structural Variations
The following table summarizes key structural analogs, their substituents, and physical properties:
Note: Molecular weight calculated based on formula; experimental data for the target compound is unavailable in the provided evidence.
Key Structural Differences and Implications
- Iodine vs. Methoxy/Thiadiazole Groups: The 2-iodophenyl group in the target compound introduces significant steric hindrance and polarizability compared to smaller substituents (e.g., methoxy or thiadiazole).
- Biological Activity Trends: Methoxy-substituted analogs (e.g., ) show moderate enzyme inhibitory activity, suggesting that electron-donating groups may favor target engagement in certain contexts. Thiadiazole- and triazole-containing derivatives () exhibit antimicrobial properties, likely due to enhanced hydrogen bonding or metal coordination. Pyridyl and cyanoacetamide hybrids () demonstrate anticancer activity, possibly through apoptosis induction or kinase inhibition.
Biological Activity
N-{4-[(2-iodophenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores the compound's chemical properties, mechanisms of action, and specific biological activities, particularly focusing on its antimicrobial and anticancer properties.
Understanding the chemical properties of this compound is essential for elucidating its biological functions. The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H13IN2O3S |
| Molecular Weight | 416.24 g/mol |
| LogP | 2.9887 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 47.937 Ų |
These properties suggest that the compound is relatively lipophilic, which may facilitate its penetration through biological membranes and enhance its bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to bind to the active sites of specific enzymes, thereby inhibiting their activity. This is particularly relevant in microbial systems where folate synthesis is disrupted.
- DNA Intercalation : The aromatic structure of the compound may allow it to intercalate into DNA, potentially disrupting replication and transcription processes essential for cell division.
- Modulation of Signaling Pathways : The acetamide group can influence various cellular signaling pathways by altering protein interactions, which may lead to changes in cell proliferation and apoptosis.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Sulfonamide derivatives are known for their ability to inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for nucleic acid production in bacteria. Studies have demonstrated that related compounds can effectively combat a range of bacterial strains, suggesting potential applications in treating bacterial infections.
Anticancer Activity
The compound's potential anticancer properties are particularly noteworthy:
- Cell Cycle Arrest : Research indicates that this compound may induce G1/S phase arrest in cancer cells, preventing them from progressing through the cell cycle.
- Apoptosis Induction : The compound has been shown to trigger intrinsic apoptotic pathways, leading to programmed cell death in various cancer cell lines. This effect is crucial for developing novel cancer therapies.
- Combination Therapies : There is ongoing research into using this compound in combination with other anticancer agents to enhance therapeutic efficacy against resistant cancer types.
Case Studies and Research Findings
Recent studies have explored the biological activity of sulfonamide derivatives similar to this compound, highlighting their potential in clinical applications:
- A study published in Cancer Research examined the effects of a related compound on colorectal cancer cells, demonstrating significant reductions in cell viability and induction of apoptosis through specific signaling pathway modulation .
- Another investigation focused on antimicrobial efficacy, showing that the compound effectively inhibited the growth of antibiotic-resistant bacterial strains, thus presenting a promising avenue for new antibacterial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
